

An In-depth Technical Guide to *p*-Nonylacetophenone: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: *p*-Nonylacetophenone

CAS No.: 37593-05-8

Cat. No.: B1585292

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Abstract

***p*-Nonylacetophenone**, systematically known as 1-(4-nonylphenyl)ethanone, is an aromatic ketone characterized by a nonyl group attached to the para position of an acetophenone core. While its close isomer, 2-hydroxy-5-nonylacetophenone, is well-documented as a precursor in the synthesis of metal extractants, ***p*-nonylacetophenone** itself remains a less-explored chemical entity. This guide provides a comprehensive technical overview of ***p*-nonylacetophenone**, consolidating available data on its chemical structure, physicochemical properties, and logical synthetic pathways. It aims to serve as a foundational resource for researchers interested in the potential applications of long-chain alkylacetophenones in various scientific and industrial domains.

Chemical Identity and Structure

p-Nonylacetophenone is a member of the alkylaromatic ketone family. Its molecular structure consists of a benzene ring substituted with an acetyl group and a nonyl group at the 1 and 4 positions, respectively. The long alkyl chain imparts significant lipophilicity to the molecule.

IUPAC Name: 1-(4-nonylphenyl)ethanone Synonyms: 4'-n-Nonylacetophenone, **p-Nonylacetophenone** CAS Number: 37593-05-8[1] Molecular Formula: C₁₇H₂₆O

The structural arrangement of **p-nonylacetophenone** is crucial for its chemical behavior, influencing its reactivity, solubility, and potential biological interactions. The para-substitution pattern provides a distinct steric and electronic environment compared to its ortho and meta isomers.

Caption: Chemical structure of **p-Nonylacetophenone**.

Physicochemical Properties

Comprehensive experimental data for **p-nonylacetophenone** is limited. However, available information and predicted values provide a foundational understanding of its physical and chemical characteristics.

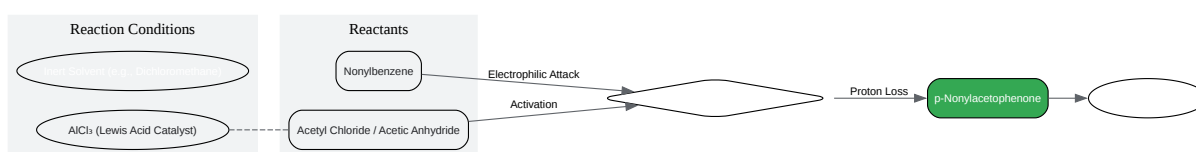
Property	Value	Source
Molecular Weight	246.40 g/mol	Calculated
Physical State	Liquid	[2]
Boiling Point	159 - 161 °C	[2]
CAS Number	37593-05-8	[1]

Synthesis of p-Nonylacetophenone

The most direct and industrially scalable method for the synthesis of **p-nonylacetophenone** is the Friedel-Crafts acylation of nonylbenzene. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the nonyl-substituted benzene ring.

Reaction Principle:

The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl_3). The Lewis acid activates the acylating agent, acetyl chloride (CH_3COCl) or acetic anhydride ($(\text{CH}_3\text{CO})_2\text{O}$), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich nonylbenzene ring. The nonyl group is an ortho-, para-director; however, due to steric hindrance from the bulky nonyl group, the para-substituted product is generally favored.



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Caption: Generalized workflow for the Friedel-Crafts acylation synthesis of **p-Nonylacetophenone**.

Experimental Protocol: Friedel-Crafts Acylation of Nonylbenzene

The following is a generalized, self-validating protocol for the synthesis of **p-nonylacetophenone**. Note: This protocol should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- Nonylbenzene
- Acetyl chloride (or acetic anhydride)
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)

- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
- **Acyl Chloride Addition:** Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
- **Nonylbenzene Addition:** After the addition of acetyl chloride is complete, add nonylbenzene (1.0 equivalent) dropwise over 30-45 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Progression:** Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **p-nonylacetophenone** can be purified by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

- **Anhydrous Conditions:** Friedel-Crafts reactions are highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst. Flame-drying of glassware and the use of anhydrous solvents are critical for reaction success.
- **Low-Temperature Addition:** The reaction is exothermic. Slow, controlled addition of reagents at low temperatures prevents side reactions and ensures the selective formation of the desired product.
- **Aqueous Workup:** The acidic wash removes any remaining aluminum salts, while the bicarbonate wash neutralizes any unreacted acid.

Spectroscopic Characterization (Predicted)

While experimental spectra for **p-nonylacetophenone** are not readily available in public databases, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

- **Aromatic Protons:** Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
- **Acetyl Protons:** A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the methyl ketone.
- **Nonyl Chain Protons:** A series of multiplets in the upfield region (δ 0.8-2.7 ppm). The terminal methyl group will appear as a triplet around δ 0.9 ppm. The methylene group adjacent to the aromatic ring will be a triplet at a more downfield position (around δ 2.6 ppm) due to deshielding.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

- **Carbonyl Carbon:** A peak in the downfield region, typically around δ 197-198 ppm.
- **Aromatic Carbons:** Four signals in the aromatic region (δ 120-150 ppm), reflecting the symmetry of the para-substituted ring.
- **Acetyl Carbon:** A peak for the methyl carbon of the acetyl group around δ 26-27 ppm.

- Nonyl Chain Carbons: A series of peaks in the upfield region (δ 14-36 ppm).

IR (Infrared) Spectroscopy:

- C=O Stretch: A strong absorption band around 1685 cm^{-1} , characteristic of an aryl ketone.
- C-H Stretch (Aromatic): Peaks just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} .
- C=C Stretch (Aromatic): Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Potential Applications and Biological Activity

While specific applications for **p-nonylacetophenone** are not well-documented, its structure suggests potential utility in several areas:

- Intermediate in Organic Synthesis: The ketone functionality allows for a wide range of chemical transformations, making it a potential building block for more complex molecules in the pharmaceutical and agrochemical industries. Long-chain alkylphenols are known to be useful commercial items.^[1]
- Surfactant Precursors: The combination of a hydrophilic head (the acetophenone group) and a long lipophilic tail (the nonyl group) suggests that derivatives of **p-nonylacetophenone** could be investigated as surfactants or emulsifiers.
- Liquid Crystals: Long-chain alkyl-substituted aromatic compounds are often explored for their liquid crystalline properties.

Biological Activity:

The biological activity of **p-nonylacetophenone** is not extensively studied. However, a Safety Data Sheet indicates that it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.^[2] It is important to handle this compound with appropriate safety precautions.

Safety and Handling

Based on available safety data, **p-nonylaceto**phenone should be handled with care in a laboratory setting.

- Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
- Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing.[2]
- Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

Conclusion

p-Nonylacetophenone represents a chemical entity with potential for further exploration in various fields of chemistry. This guide has consolidated the available information on its structure, properties, and a logical synthetic route via Friedel-Crafts acylation. While a significant amount of data is available for its hydroxylated isomer, further research is needed to fully characterize **p-nonylaceto**phenone and unlock its potential applications. The information provided herein serves as a starting point for researchers and developers interested in this and other long-chain alkylaromatic ketones.

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